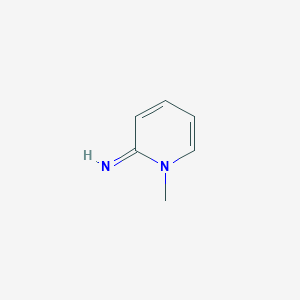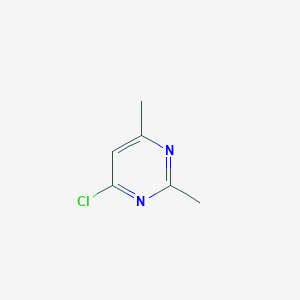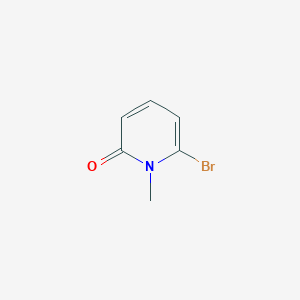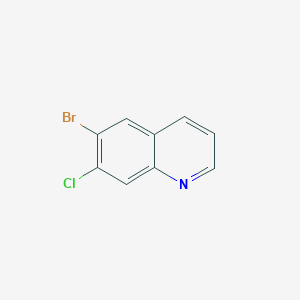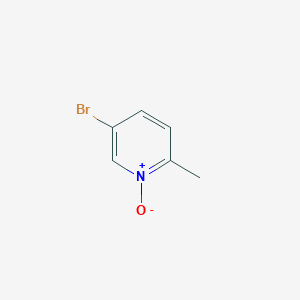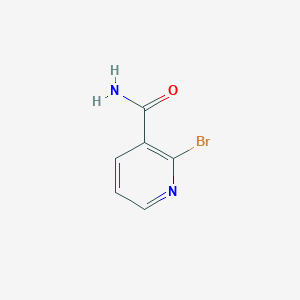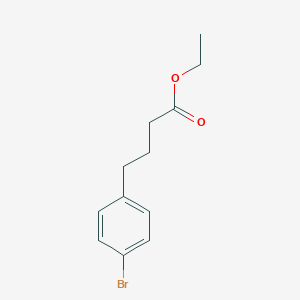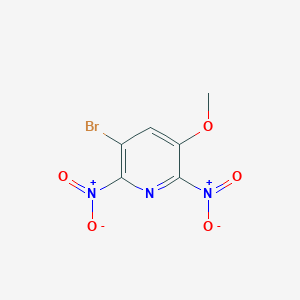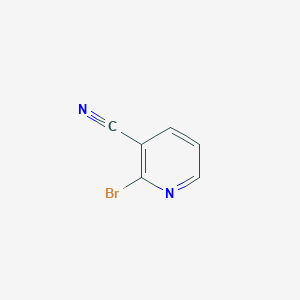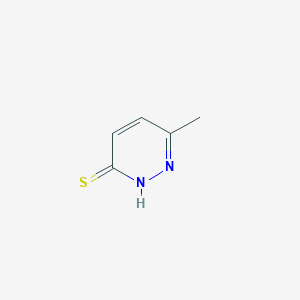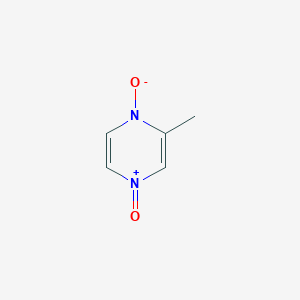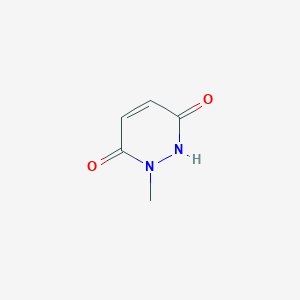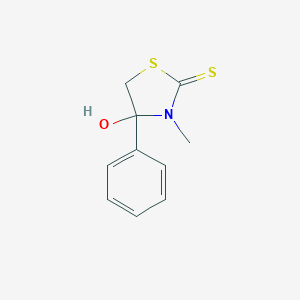
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione (HMTT) is a thiazolidine derivative that has shown promising results in various scientific research studies. It is a sulfur-containing compound that possesses potential therapeutic properties due to its unique structure and mechanism of action.
Mechanism Of Action
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione also inhibits the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical And Physiological Effects
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has been shown to have a wide range of biochemical and physiological effects. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has been shown to have a protective effect on neurons and can improve cognitive function.
Advantages And Limitations For Lab Experiments
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It is also stable under physiological conditions and can be administered orally or intravenously. However, 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. It also has a short half-life in the body, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione research. One area of interest is the development of 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione analogs with improved bioavailability and therapeutic efficacy. Another area of interest is the investigation of 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione's potential in treating other diseases such as diabetes and autoimmune diseases. Additionally, the mechanism of action of 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione is a thiazolidine derivative with potential therapeutic properties. It possesses antioxidant, anti-inflammatory, and anti-cancer properties and has a neuroprotective effect. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione exerts its therapeutic effects by modulating various signaling pathways in the body. It has several advantages for lab experiments but also has some limitations. There are several future directions for 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione research, and further studies are needed to fully understand its therapeutic potential.
Synthesis Methods
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione can be synthesized by the reaction of 2-mercaptoacetic acid with 4-phenyl-3-methyl-2-butanone in the presence of a base. The reaction yields 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione as a white crystalline solid with a melting point of 174-176°C.
Scientific Research Applications
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has also been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
19975-60-1 |
|---|---|
Product Name |
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione |
Molecular Formula |
C10H11NOS2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H11NOS2/c1-11-9(13)14-7-10(11,12)8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 |
InChI Key |
MTUAZYINQQBRTK-UHFFFAOYSA-N |
SMILES |
CN1C(=S)SCC1(C2=CC=CC=C2)O |
Canonical SMILES |
CN1C(=S)SCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



